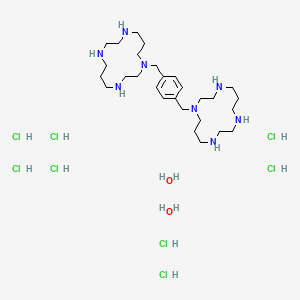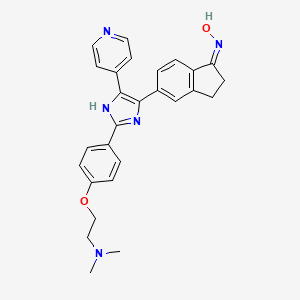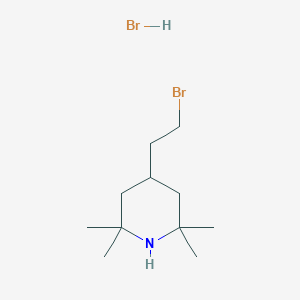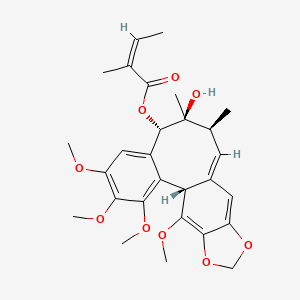
Schizantherin B
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Schizantherin B is typically extracted from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The macroporous resin method is often employed to purify the extract .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the dried fruit of Schisandra chinensis. The process includes solvent extraction, purification using macroporous resins, and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Schizantherin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include modified lignan derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Schizantherin B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive lignans.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential in treating neurodegenerative diseases, liver disorders, and inflammation.
Industry: Utilized in the development of dietary supplements and herbal medicines
Mecanismo De Acción
Schizantherin B exerts its effects through multiple molecular targets and pathways. It activates the PI3K/Akt pathway and inhibits NOX2 expression, which are crucial for its neuroprotective and anti-inflammatory properties. Additionally, it modulates inflammatory signaling pathways, reducing the production of inflammatory factors such as TNF-α, IL-6, and IL-1β .
Comparación Con Compuestos Similares
- Schisandrin
- Schisandrin A
- Schisandrin C
- Deoxyschisandrin
Comparison: While all these compounds share similar lignan structures and are derived from Schisandra chinensis, Schizantherin B is unique due to its specific molecular targets and pathways. It has shown superior neuroprotective and anti-inflammatory effects compared to its counterparts .
Propiedades
IUPAC Name |
[(1S,8S,9S,10S,11Z)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9-12,15,20,26,30H,13H2,1-8H3/b14-9-,16-10-/t15-,20-,26-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOVYYAPHHHBE-YGIMCSHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3C(=CC(C1(C)O)C)C=C4C(=C3OC)OCO4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=C(C(=C2[C@@H]3/C(=C\[C@@H]([C@]1(C)O)C)/C=C4C(=C3OC)OCO4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


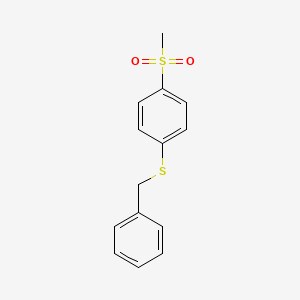

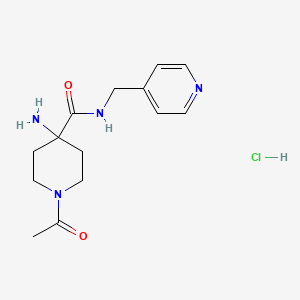
![Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B7944271.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylaminomethyl)butanoic acid](/img/structure/B7944281.png)
![METHYL 2-[3-AMINO-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-AMIDO]BENZOATE](/img/structure/B7944284.png)
![1H-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B7944291.png)
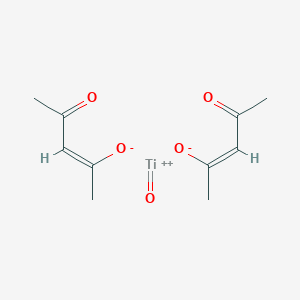

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B7944309.png)

